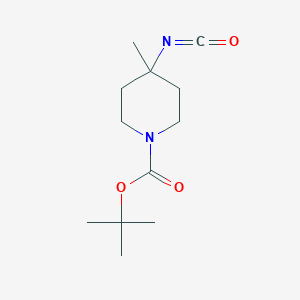
Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the hazardous nature of phosgene. The use of safer alternatives like triphosgene is also preferred to minimize risks.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
Tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its piperidine ring, which is a common feature in many drugs.
Material Science: Utilized in the production of polymers such as polyurethanes, which have applications in coatings, foams, and elastomers.
Mécanisme D'action
The mechanism of action of tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Another compound with a similar piperidine ring structure.
Tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate: A related compound used in organic synthesis.
Uniqueness
This compound is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various compounds, including pharmaceuticals and polymers.
Propriétés
Formule moléculaire |
C12H20N2O3 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
tert-butyl 4-isocyanato-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-5-12(4,6-8-14)13-9-15/h5-8H2,1-4H3 |
Clé InChI |
TVAXVBPMYVLYKH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


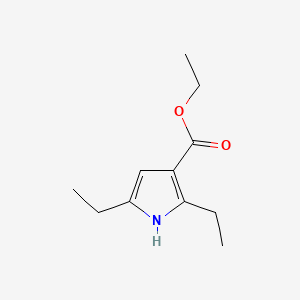

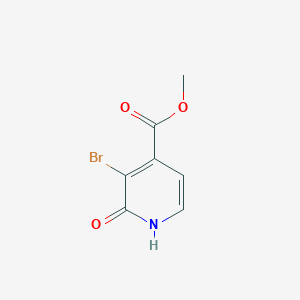
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
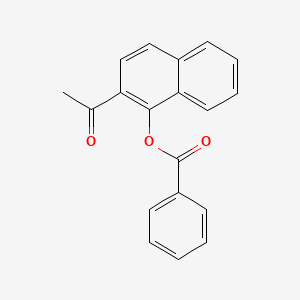


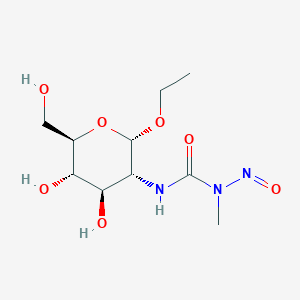
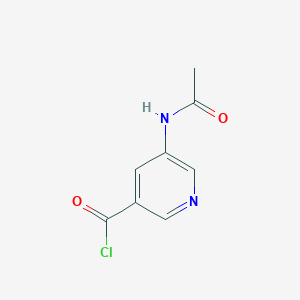
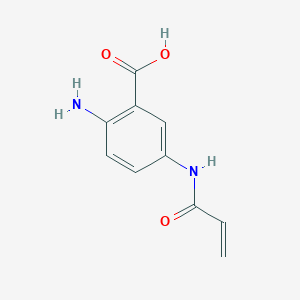
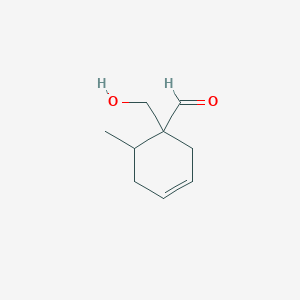

![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)
